N'-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]pyridine-3-carbohydrazide
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Overview
Description
N’-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]pyridine-3-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a C=N bond, and they are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is derived from the condensation of pyridine-3-carbohydrazide with 5-hydroxy-2-nitrobenzaldehyde.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between pyridine-3-carbohydrazide and 5-hydroxy-2-nitrobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated for several hours to ensure complete reaction, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the hydrazone moiety under mild conditions.
Major Products Formed
Oxidation: The major product would be the corresponding carbonyl compound.
Reduction: The major product would be the corresponding amino derivative.
Substitution: The major products would depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N’-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]pyridine-3-carbohydrazide involves its interaction with biological targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or interacting with essential cofactors. The nitro and hydroxyl groups play a crucial role in these interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(5-nitrothiophen-2-yl)methylidene]adamantane-1-carbohydrazide
Uniqueness
N’-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]pyridine-3-carbohydrazide is unique due to the presence of both hydroxyl and nitro functional groups, which enhance its reactivity and biological activity. The combination of these groups with the pyridine and hydrazone moieties provides a versatile scaffold for various chemical modifications and applications .
Properties
Molecular Formula |
C13H10N4O4 |
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Molecular Weight |
286.24 g/mol |
IUPAC Name |
N-[(E)-(5-hydroxy-2-nitrophenyl)methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H10N4O4/c18-11-3-4-12(17(20)21)10(6-11)8-15-16-13(19)9-2-1-5-14-7-9/h1-8,18H,(H,16,19)/b15-8+ |
InChI Key |
BHHFYAFVESEUEE-OVCLIPMQSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)C(=O)N/N=C/C2=C(C=CC(=C2)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NN=CC2=C(C=CC(=C2)O)[N+](=O)[O-] |
Origin of Product |
United States |
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